molecular formula C42H41CrI3P4 B13788471 Bis(2-diphenylphosphanylethyl)-(2-diphenylphosphanyl-2-iodoethyl)-diiodo-lambda5-phosphane;chromium CAS No. 89655-19-6

Bis(2-diphenylphosphanylethyl)-(2-diphenylphosphanyl-2-iodoethyl)-diiodo-lambda5-phosphane;chromium

Cat. No.: B13788471
CAS No.: 89655-19-6
M. Wt: 1102.4 g/mol
InChI Key: WOCGFPYCWRPUOA-UHFFFAOYSA-N
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Description

Bis(2-diphenylphosphanylethyl)-(2-diphenylphosphanyl-2-iodoethyl)-diiodo-lambda5-phosphane;chromium is a complex organophosphorus compound that features multiple phosphine ligands coordinated to a chromium center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-diphenylphosphanylethyl)-(2-diphenylphosphanyl-2-iodoethyl)-diiodo-lambda5-phosphane;chromium typically involves the reaction of chlorophosphines with Grignard reagents or lithium reagents, followed by oxidation or other functionalization steps. For example, the synthesis of similar phosphine ligands often involves ortho-lithiation/iodination reactions followed by Ullmann reactions.

Industrial Production Methods

Industrial production methods for such complex organophosphorus compounds are less common due to the specialized conditions required. the synthesis can be scaled up using batch reactors where precise control over temperature, pressure, and reagent addition is maintained to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bis(2-diphenylphosphanylethyl)-(2-diphenylphosphanyl-2-iodoethyl)-diiodo-lambda5-phosphane;chromium can undergo various types of reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to lower oxidation state species.

    Substitution: The ligands can be substituted with other phosphine or halide ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halide sources like iodine or bromine . The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a chromium(VI) species, while substitution reactions could produce a variety of phosphine-ligated chromium complexes .

Scientific Research Applications

Bis(2-diphenylphosphanylethyl)-(2-diphenylphosphanyl-2-iodoethyl)-diiodo-lambda5-phosphane;chromium has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes that can be used in catalysis.

    Medicine: Investigated for its potential use in medicinal chemistry as a part of metal-based drugs.

    Industry: Utilized in industrial catalysis for processes like hydrogenation, isomerization, and polymerization.

Mechanism of Action

The mechanism by which Bis(2-diphenylphosphanylethyl)-(2-diphenylphosphanyl-2-iodoethyl)-diiodo-lambda5-phosphane;chromium exerts its effects involves the coordination of the phosphine ligands to the chromium center, forming a stable complex. This complex can then participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates . The molecular targets and pathways involved depend on the specific application, such as catalysis or medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-diphenylphosphinoethyl)phenylphosphine: A similar phosphine ligand used in coordination chemistry.

    Triphos: Another phosphine ligand with similar coordination properties.

Uniqueness

What sets Bis(2-diphenylphosphanylethyl)-(2-diphenylphosphanyl-2-iodoethyl)-diiodo-lambda5-phosphane;chromium apart is its unique combination of phosphine and halide ligands, which provides distinct reactivity and stability compared to other phosphine ligands. This makes it particularly useful in specialized catalytic applications where such properties are advantageous .

Properties

CAS No.

89655-19-6

Molecular Formula

C42H41CrI3P4

Molecular Weight

1102.4 g/mol

IUPAC Name

bis(2-diphenylphosphanylethyl)-(2-diphenylphosphanyl-2-iodoethyl)-diiodo-λ5-phosphane;chromium

InChI

InChI=1S/C42H41I3P4.Cr/c43-42(48(40-27-15-5-16-28-40)41-29-17-6-18-30-41)35-49(44,45,33-31-46(36-19-7-1-8-20-36)37-21-9-2-10-22-37)34-32-47(38-23-11-3-12-24-38)39-25-13-4-14-26-39;/h1-30,42H,31-35H2;

InChI Key

WOCGFPYCWRPUOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(CCP(CCP(C2=CC=CC=C2)C3=CC=CC=C3)(CC(P(C4=CC=CC=C4)C5=CC=CC=C5)I)(I)I)C6=CC=CC=C6.[Cr]

Origin of Product

United States

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